2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule featuring a benzoxazole core, a thiophenyl-substituted pyridyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: The compound can be synthesized starting from benzo[d]oxazole-2-carboxylic acid. The first step involves converting this acid to its acyl chloride derivative using thionyl chloride. This is then reacted with 2-amino-4-(thiophen-2-yl)pyridine in the presence of a base like triethylamine to form the corresponding amide intermediate. Finally, this intermediate is condensed with chloroacetic acid under basic conditions to yield the target compound.
Route 2: An alternative method involves a one-pot synthesis starting with the direct acylation of 2-amino-4-(thiophen-2-yl)pyridine using chloroacetyl chloride, followed by cyclization with benzo[d]oxazole-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: For industrial-scale production, optimizing yield and purity is crucial. The choice of reagents, solvents, temperature control, and purification techniques like recrystallization or column chromatography is paramount. Additionally, green chemistry principles, such as using safer solvents and reagents and minimizing waste, are often incorporated.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in the compound is susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives under specific oxidative conditions.
Reduction: The nitro groups in related compounds can be selectively reduced to amines using hydrogenation techniques.
Substitution: The aromatic rings present in the compound allow for electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for thiophene oxidation.
Reducing agents like palladium on carbon (Pd/C) for hydrogenation reactions.
Electrophilic agents like nitric acid for nitration and sulfur trioxide for sulfonation.
Major Products:
Oxidized thiophene derivatives (sulfoxides, sulfones).
Amino derivatives via reduction.
Nitro or sulfonyl-substituted aromatic compounds via electrophilic substitution.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of reaction mechanisms and synthetic methodologies. Biology: Given its complex structure, it can serve as a ligand in biochemical studies, exploring enzyme interactions or receptor binding. Medicine: The compound’s structure suggests potential for drug development, particularly in targeting specific molecular pathways. Preliminary studies could investigate its pharmacokinetics and pharmacodynamics. Industry: In materials science, the compound could be used in the development of novel polymers or as a precursor in the production of advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of this compound largely depends on its interactions at the molecular level. The benzoxazole core can interact with various biological targets, potentially inhibiting specific enzymes or binding to particular receptors. The thiophene and pyridine rings add to the molecule's binding specificity and affinity, enhancing its potential effectiveness.
Potential Pathways Involved:
Inhibition of enzyme activity by binding to the active site.
Modulation of receptor activity by acting as an agonist or antagonist.
Disruption of cellular processes by interfering with specific signaling pathways.
Comparison with Similar Compounds
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((4-pyridyl)methyl)acetamide: : Lacks the thiophene ring, altering its electronic properties and reactivity.
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)methyl)acetamide: : Lacks the pyridine ring, affecting its binding interactions and specificity.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(12-22-15-4-1-2-5-16(15)25-19(22)24)21-11-13-7-8-20-14(10-13)17-6-3-9-26-17/h1-10H,11-12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISLTKMABHWBFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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